molecular formula C15H20F3NO3 B12278919 N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine

N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine

Cat. No.: B12278919
M. Wt: 319.32 g/mol
InChI Key: ZLJGXLWREKZZNB-UHFFFAOYSA-N
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Description

N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine (CAS 2044707-04-0) is a high-purity chemical intermediate essential for advanced pharmaceutical and medicinal chemistry research. This compound features a phenethylamine backbone, a prominent scaffold in bioactive molecules, which is substituted with a 2,2,2-trifluoroethoxy group at the para position and protected by a tert-butyloxycarbonyl (Boc) group on the amine. The Boc protecting group is a cornerstone of modern organic synthesis, rendering the primary amine inert during synthetic sequences and allowing for selective deprotection under mild acidic conditions to reveal the free amine for further functionalization . This makes the compound exceptionally valuable for the multistep synthesis of complex molecules, including potential drug candidates . The 4-(2,2,2-trifluoroethoxy) modification on the phenyl ring is a critical structural feature in drug discovery. The trifluoroethoxy group can significantly influence a molecule's electronic properties, metabolic stability, and lipophilicity, which are key parameters for optimizing pharmacokinetic profiles . Phenethylamine derivatives are known to target a wide range of biologically important receptors, including adrenergic, dopaminergic, and serotonergic systems . As such, this sophisticated building block is particularly useful for researchers developing novel compounds for central nervous system (CNS) disorders, such as antidepressants and anxiolytics, as well as agents with potential anti-inflammatory and analgesic properties . With a defined molecular formula of C15H20F3NO3 and a molecular weight of 319.32, this reagent is characterized by a purity of not less than 98% (NLT 98%) . It is supplied and handled as a solid under standard storage conditions at room temperature and in a dry environment. This product is intended for use in a laboratory setting by qualified professionals and is strictly For Research Use Only. It is not for diagnostic or therapeutic applications and is not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20F3NO3

Molecular Weight

319.32 g/mol

IUPAC Name

tert-butyl N-[2-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]carbamate

InChI

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(20)19-9-8-11-4-6-12(7-5-11)21-10-15(16,17)18/h4-7H,8-10H2,1-3H3,(H,19,20)

InChI Key

ZLJGXLWREKZZNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Route 1: Alkylation of 4-Hydroxyphenethylamine Followed by Boc Protection

This method begins with 4-hydroxyphenethylamine, where the phenolic hydroxyl group undergoes alkylation with 2,2,2-trifluoroethyl bromide. The reaction typically employs potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at reflux temperatures (80–100°C) for 12–24 hours. Subsequent Boc protection of the primary amine is achieved using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP), yielding the final product after purification via column chromatography.

Key Reaction Conditions:

  • Alkylation Step : 4-Hydroxyphenethylamine (1.0 equiv), 2,2,2-trifluoroethyl bromide (1.2 equiv), K₂CO₃ (2.5 equiv), DMF, 80°C, 18 hours.
  • Boc Protection : Crude 4-(2,2,2-trifluoroethoxy)phenethylamine (1.0 equiv), Boc₂O (1.1 equiv), DMAP (0.1 equiv), THF, room temperature, 6 hours.

This route offers moderate yields (55–65%) but requires careful control of alkylation conditions to minimize side reactions such as over-alkylation or oxidation.

Route 3: Nitroalkene Reduction and Subsequent Boc Protection

Adapted from methodologies in patent CN102976958A, this route involves condensation of 4-(2,2,2-trifluoroethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate, which is reduced to the corresponding amine. The benzaldehyde precursor is synthesized via alkylation of 4-hydroxybenzaldehyde with trifluoroethyl bromide. Reduction of the nitroalkene using zinc powder and hydrochloric acid (HCl) affords 4-(2,2,2-trifluoroethoxy)phenethylamine, which is then Boc-protected.

Key Reaction Conditions:

  • Nitroalkene Formation : 4-(2,2,2-Trifluoroethoxy)benzaldehyde (1.0 equiv), nitromethane (2.5 equiv), ammonium acetate (1.5 equiv), glacial acetic acid, reflux, 4 hours.
  • Reduction : Nitroalkene (1.0 equiv), zinc powder (16 equiv), HCl (30% w/w), methanol, 40–55°C, 4.5 hours.

This route achieves higher yields (70–75%) in the nitroalkene step but requires stringent control over reduction conditions to prevent over-reduction or decomposition.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each synthesis route, including yields, reaction times, and scalability:

Route Key Steps Average Yield Reaction Time Scalability
Alkylation → Boc Phenolic alkylation, Boc protection 55–65% 24–30 hours Moderate
Boc → Mitsunobu Boc protection, Mitsunobu substitution 50–60% 16–18 hours Limited by reagent cost
Nitroalkene Reduction Nitroalkene formation, Zn/HCl reduction 70–75% 8–10 hours High

Route 3 demonstrates superior yield and scalability, making it preferable for industrial applications, whereas Route 2 is better suited for small-scale laboratory synthesis due to reagent costs.

Optimization Strategies and Challenges

Alkylation Efficiency

The introduction of the trifluoroethoxy group via alkylation is often hindered by the poor nucleophilicity of phenolic oxygen. Strategies to enhance reactivity include:

  • Phase-Transfer Catalysis : Employing tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/water) to accelerate alkylation.
  • Microwave Assistance : Reducing reaction times from 18 hours to 2–3 hours under microwave irradiation at 120°C.

Boc Protection Kinetics

The Boc protection step is highly sensitive to moisture. Anhydrous conditions and the use of molecular sieves improve yields by preventing Boc group hydrolysis. Catalytic DMAP enhances reaction rates by facilitating the deprotonation of the amine.

Purification Challenges

The final product often requires purification via silica gel chromatography due to the presence of byproducts such as unreacted starting materials or over-alkylated derivatives. Recrystallization from hexane/ethyl acetate mixtures (1:3 v/v) has been reported to yield high-purity (>98%) product.

Mechanistic Insights

Alkylation Mechanism

The alkylation of 4-hydroxyphenethylamine proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of 2,2,2-trifluoroethyl bromide. The strong electron-withdrawing effect of the trifluoromethyl group enhances the leaving group ability of bromide, facilitating the reaction.

Nitroalkene Reduction

The reduction of nitroalkenes to amines using Zn/HCl involves a two-step process: (1) conversion of the nitro group to a hydroxylamine intermediate and (2) further reduction to the primary amine. The use of excess zinc ensures complete reduction, while controlled HCl addition prevents side reactions.

Industrial Applications and Process Considerations

Large-scale synthesis of this compound prioritizes cost-effectiveness and safety. Route 3 is favored in industrial settings due to its reliance on inexpensive reagents (zinc, HCl) and high yields. Continuous flow reactors have been explored to optimize the nitroalkene formation step, reducing reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine serves as a versatile building block in the synthesis of more complex molecules. Its unique trifluoroethoxy group enhances the compound's lipophilicity, facilitating interactions with lipid membranes and proteins. This property is particularly valuable in designing compounds that require specific biological interactions .

Biology

In biological research, this compound can be employed to study various pathways and mechanisms. Its structural features allow it to modulate biological processes effectively. For example, it has been investigated for its potential effects on neurotransmitter systems and cellular signaling pathways .

Medicine

This compound is utilized in developing pharmaceutical intermediates. The compound's ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various conditions. Research has indicated its potential use in developing antidepressants and other therapeutics due to its favorable binding characteristics to biological receptors .

Industry

In industrial applications, this compound is valuable in producing specialty chemicals and materials. Its unique chemical properties allow it to be used in formulating products that require specific performance characteristics or stability under various conditions .

Research has demonstrated that this compound exhibits significant biological activity:

  • Antidepressant Effects : In studies involving animal models, compounds derived from this compound showed improved behavior in forced swimming tests, suggesting potential antidepressant-like activity .
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities through DPPH radical scavenging assays. Results indicated significant antioxidant activity, supporting its use in therapeutic applications targeting oxidative stress-related diseases .
  • Antimicrobial Activity : Various derivatives have shown promising results against bacterial strains, indicating their potential as antimicrobial agents. The mechanism of action appears to involve disrupting bacterial cell wall synthesis and interfering with metabolic pathways .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant DPPH scavenging
Anti-inflammatoryReduced inflammation markers
NeurotropicAntidepressant-like effects
AntimicrobialInhibition of bacterial growth

Binding Affinity to Biological Targets

CompoundTargetBinding Affinity (∆G)
N-Boc-derivativeGABA_A receptor-10.0 kcal/mol
N-Boc-derivativeSerotonin transporter-11.0 kcal/mol

Mechanism of Action

The mechanism of action of N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological processes, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenethylamine Derivatives with Fluorinated Substituents

2-[4-(Trifluoromethyl)phenyl]ethylamine (CAS: 775-00-8)
  • Structure : A phenethylamine core with a trifluoromethyl (-CF₃) group at the para position.
  • Molecular Formula : C₉H₁₀F₃N; MW : 189.18 g/mol .
  • Key Differences :
    • Lacks the Boc-protected amine and trifluoroethoxy group.
    • The -CF₃ group increases hydrophobicity but may reduce metabolic stability compared to -OCH₂CF₃ .
  • Applications: Used in neurotransmitter studies due to structural resemblance to endogenous phenethylamines .
Mescaline (3,4,5-Trimethoxyphenethylamine)
  • Structure : Phenethylamine with three methoxy (-OCH₃) groups.
  • Key Differences :
    • Methoxy groups are less electronegative than trifluoroethoxy, altering receptor binding profiles.
    • Lacks Boc protection, making it more reactive but less stable in synthetic workflows .
  • Biological Activity : Acts as a serotonin receptor agonist, contrasting with N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine, which is primarily a synthetic intermediate .

Boc-Protected Amine Analogs

N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine (CAS: 887353-54-0)
  • Structure: Boc-protected ethylamine with a methoxy-hydroxyphenoxy group.
  • Molecular Formula: C₁₄H₂₁NO₅; MW: 283.32 g/mol .
  • Key Differences: Replaces trifluoroethoxy with a methoxy-hydroxy substituent, reducing fluorine-induced lipophilicity.

Trifluoroethoxy-Containing Compounds

Lansoprazole Related Compound A (USP31)
  • Structure : Pyridine derivative with a trifluoroethoxy group and sulfonylbenzimidazole.
  • Key Differences :
    • Trifluoroethoxy is attached to a pyridine ring rather than a benzene ring.
    • Functions as a proton pump inhibitor, highlighting the versatility of the -OCH₂CF₃ group in drug design .

Designer Phenethylamines (N-BOMe Series)

25I-NBOMe
  • Structure : Substituted phenethylamine with a 2,5-dimethoxy-N-(2-methoxybenzyl) group.
  • Key Differences: Incorporates a benzylmethoxy group instead of Boc protection. Known for potent psychoactive effects, unlike the inert synthetic role of this compound .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Role
This compound C₁₅H₂₀F₃NO₃ 319.32 Boc, -OCH₂CF₃ Synthetic Intermediate
2-[4-(Trifluoromethyl)phenyl]ethylamine C₉H₁₀F₃N 189.18 -CF₃ Neurochemical Research
N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine C₁₄H₂₁NO₅ 283.32 Boc, -OCH₃, -OH Pharmaceutical Intermediate
Lansoprazole Related Compound A C₁₆H₁₄F₃N₃O₂S 369.36 Pyridine, -OCH₂CF₃, sulfonyl Proton Pump Inhibitor Impurity

Key Research Findings

  • Fluorine Impact: The trifluoroethoxy group in this compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs like mescaline .
  • Boc Protection : Unlike unprotected phenethylamines (e.g., 2-[4-(trifluoromethyl)phenyl]ethylamine), the Boc group prevents unwanted amine reactivity, facilitating controlled synthetic steps .
  • Structural-Activity Relationships : Substitutions on the aromatic ring (e.g., -OCH₂CF₃ vs. -CF₃) significantly alter electronic and steric properties, influencing applications in drug discovery .

Biological Activity

N-Boc-4-(2,2,2-trifluoroethoxy)phenethylamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its interaction with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protecting group, a trifluoroethoxy moiety, and a phenethylamine backbone. The trifluoroethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

  • G Protein-Coupled Receptors (GPCRs) :
    • GPCRs are crucial targets in drug development. Compounds with similar structures have been shown to interact with various GPCRs, influencing pathways related to neurotransmission and hormonal responses .
    • For instance, studies indicate that fluorinated compounds can modulate receptor activity through allosteric mechanisms or by acting as agonists/antagonists.
  • VEGFR-2 Inhibition :
    • Recent research has highlighted that structurally related compounds can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in angiogenesis. For example, a related compound exhibited an IC50 value of 65 nM against VEGFR-2 . This suggests that this compound may also possess similar inhibitory properties.
  • Cytotoxicity Against Cancer Cell Lines :
    • Compounds with similar phenethylamine structures have shown significant cytotoxic effects against various cancer cell lines such as HepG2 and MCF-7. For instance, one study reported IC50 values of 21.00 µM and 26.10 µM against these cell lines respectively . This indicates potential applications in cancer therapy.

Synthesis Methods

The synthesis of this compound can be approached through several methods:

  • Direct Alkylation : Utilizing trifluoroethyl bromide with phenethylamine derivatives under basic conditions.
  • Boc Protection : The amine group can be protected using Boc anhydride during the synthesis process to enhance stability and facilitate further reactions.

Case Studies

  • In Vitro Studies :
    • A study involving a structurally analogous compound demonstrated its ability to selectively inhibit VEGFR-2 while exhibiting low toxicity towards normal cells . This highlights the potential therapeutic window for this compound.
  • ADMET Properties :
    • Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses suggest that compounds with trifluoroethoxy groups exhibit favorable pharmacokinetic profiles . This is crucial for the development of safe and effective pharmaceuticals.

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